

Application Notes: Protocol for Inducing Pulmonary Fibrosis in Mice with Bleomycin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The bleomycin-induced pulmonary fibrosis model in mice is a widely utilized and established preclinical model that recapitulates many of the key pathological features of human idiopathic pulmonary fibrosis (IPF). This model is instrumental in investigating the cellular and molecular mechanisms underlying fibrogenesis and for the evaluation of potential therapeutic agents. Bleomycin, a chemotherapeutic agent, induces DNA damage in alveolar epithelial cells, triggering an inflammatory cascade and subsequent fibrotic response characterized by excessive extracellular matrix deposition and disruption of the lung architecture. These application notes provide detailed protocols for the induction of pulmonary fibrosis in mice using bleomycin, as well as methodologies for the quantitative assessment of the fibrotic response.

Experimental Protocols

I. Induction of Pulmonary Fibrosis via Bleomycin Administration

Two common methods for the administration of bleomycin to induce pulmonary fibrosis are intratracheal (IT) instillation and oropharyngeal aspiration (OA). The choice of method may depend on the specific experimental goals and available expertise. Oropharyngeal aspiration is generally considered less invasive than intratracheal instillation.[1][2][3]



A. Intratracheal (IT) Instillation

This method involves the direct delivery of bleomycin into the trachea.

Materials:

- Bleomycin sulfate (e.g., from Nippon Kayaku)
- Sterile saline (0.9% NaCl)
- Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
- · Surgical platform or board
- · Fiber optic light source
- Small animal laryngoscope or otoscope
- 24G catheter or specialized microsprayer aerosolizer
- Micropipettes and sterile tips

- Preparation of Bleomycin Solution: Dissolve bleomycin sulfate in sterile saline to the desired concentration. A common dose for C57BL/6 mice is 1.5 - 3.5 units/kg body weight.[4][5] The final volume for instillation should be between 30-50 μL.[4][6]
- Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
- Mouse Positioning: Place the anesthetized mouse in a supine position on a surgical board, inclined at an angle of approximately 60-80 degrees.[1] Suspend the mouse by its upper incisors using a wire or rubber band.
- Tracheal Visualization: Gently pull the tongue to the side to visualize the glottis. Use a fiber optic light source to illuminate the trachea.

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- Intubation and Instillation: Carefully insert a 24G catheter or a microsprayer aerosolizer through the glottis and into the trachea, avoiding the esophagus. Advance the catheter to just above the carina.
- Bleomycin Delivery: Instill the prepared bleomycin solution (30-50 μL) directly into the lungs.
 [4][6] If using a microsprayer, a more homogenous distribution of fibrotic lesions may be achieved.
- Recovery: Remove the catheter and allow the mouse to recover in a warm, clean cage.
 Monitor the animal until it has fully regained consciousness.
- B. Oropharyngeal Aspiration (OA)

This is a non-invasive method for delivering bleomycin to the lungs.[1][2][3]

Materials:

- Bleomycin sulfate
- Sterile saline (0.9% NaCl) or PBS
- Anesthesia (e.g., isoflurane)
- · Micropipette and sterile tips

- Preparation of Bleomycin Solution: Prepare the bleomycin solution as described for IT instillation. A typical dose for C57BL/6 mice is 0.75 U/kg body weight.[1] The volume for aspiration is typically around 40 μL.[2][3]
- Anesthesia: Lightly anesthetize the mouse with isoflurane.
- Mouse Positioning: Hold the mouse in a supine position.
- Bleomycin Administration: Gently pull the tongue out with forceps. Using a micropipette, place the bleomycin solution (approximately 40 μL) onto the distal part of the oropharynx.[2]
 [3]



- Aspiration: Gently close the nose to induce an aspiration reflex, causing the mouse to inhale the solution into the lungs.[2][3]
- Recovery: Place the mouse back in its cage and monitor until full recovery.

II. Assessment of Pulmonary Fibrosis

The extent of pulmonary fibrosis is typically assessed 14 to 21 days post-bleomycin administration.[1]

A. Histological Analysis

Histological examination of lung tissue is a primary method for evaluating the severity of fibrosis.

Materials:

- 10% neutral buffered formalin or 4% paraformaldehyde
- · Paraffin embedding station
- Microtome
- Glass slides
- Masson's trichrome staining kit
- Microscope

- Tissue Collection and Fixation: Euthanize the mice at the desired time point. Perfuse the lungs with saline via the right ventricle to remove blood. Inflate the lungs with 10% neutral buffered formalin at a constant pressure and ligate the trachea. Immerse the fixed lungs in formalin for at least 24 hours.
- Tissue Processing and Sectioning: Process the fixed lung tissue and embed in paraffin blocks. Cut 5 μm sections using a microtome and mount on glass slides.

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- Staining: Stain the lung sections with Masson's trichrome to visualize collagen deposition (which stains blue).
- Scoring: Quantify the severity of fibrosis using the Ashcroft scoring method.[8] This method involves scoring 10-20 random fields of view per lung section on a scale of 0 (normal lung) to 8 (total fibrosis). An average score is then calculated for each lung. Automated image analysis software can also be used for an observer-independent quantification of fibrotic lesions.[9][10][11]

B. Hydroxyproline Assay for Collagen Quantification

The hydroxyproline assay is a biochemical method to quantify the total collagen content in the lung tissue, as hydroxyproline is a major component of collagen.[12]

Materials:

- Whole lung tissue
- · Distilled water
- Concentrated Hydrochloric Acid (HCl, ~12 M)
- Pressure-tight, teflon-capped vials
- Heating block or oven (120°C)
- Hydroxyproline Assay Kit (colorimetric)
- Microplate reader

- Tissue Homogenization: Homogenize the entire lung in distilled water (e.g., 100 μ L of water for every 10 mg of tissue).
- Acid Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight vial. Add an equal volume of concentrated HCl (~12 M).



- Hydrolysis: Tightly cap the vial and hydrolyze at 120°C for 3 hours.
- Sample Preparation: After hydrolysis, centrifuge the samples to pellet any debris. Transfer the supernatant to a new tube.
- Assay: Follow the manufacturer's instructions for the colorimetric hydroxyproline assay. This
 typically involves a reaction with chloramine T and DMAB reagent, resulting in a colorimetric
 product that can be measured at 560 nm.
- Quantification: Calculate the hydroxyproline concentration based on a standard curve. The
 total collagen content can be estimated based on the assumption that hydroxyproline
 constitutes approximately 13.5% of collagen by weight.

Quantitative Data Summary

The following table summarizes representative quantitative data from bleomycin-induced pulmonary fibrosis studies in mice.



Bleomycin Dose	Administrat ion Route	Mouse Strain	Time Point (days)	Assessmen t Method	Key Findings
1, 2, or 4 mg/kg	Intratracheal	ICR	7 and 24	Histology (H&E, Masson's trichrome), BALF cell count, LDH activity	Dose- dependent increase in inflammatory cells, LDH, and collagen deposition. 4 mg/kg induced more severe fibrosis than 1 or 2 mg/kg. [6]
0.75 U/kg	Oropharynge al	C57BL/6	7, 14, and 21	Histology (H&E)	Fibrotic changes visible by day 7, with robust fibrosis at later time points.[1]
0.1 or 0.25 mg/kg	Oropharynge al	C57BL/6	Not specified	Histology	Oropharynge al aspiration led to more prominent and homogenous lung fibrosis compared to intranasal administratio n.[2][3]
0.5 or 1 mg/kg	Oropharynge al	BALB/c	Not specified	Histology	Successful induction of

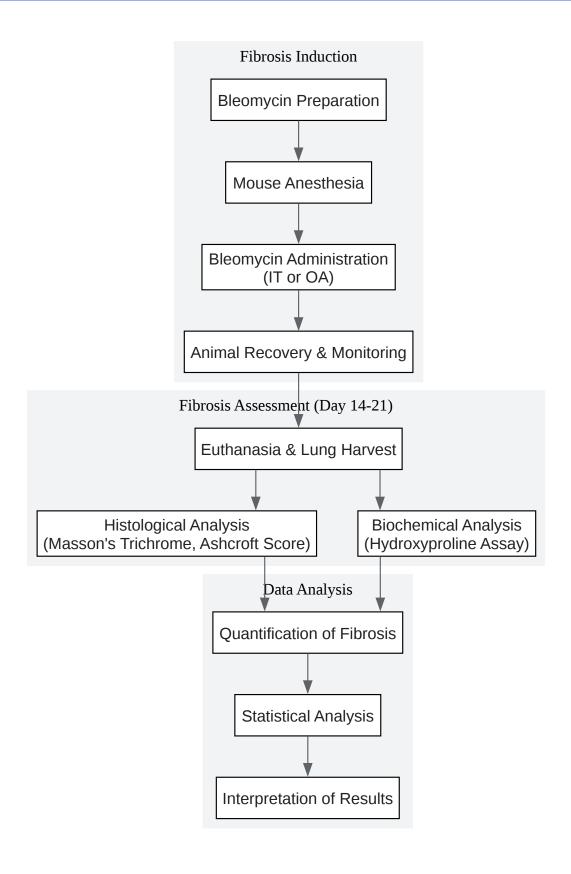


					fibrosis, demonstratin g strain- dependent dose requirements. [2][3]
3.2 U/kg (IT) vs 0.8 U/kg (OA)	Intratracheal vs Oropharynge al	C57BL/6	14	Multiple indices	Oropharynge al aspiration at a lower dose produced a similar fibrotic response to intratracheal administratio n with reduced mortality.[7]
0.25, 0.5, 0.75, 1 mg/kg	Intratracheal	C57BL/6	14	Ashcroft score, automated image analysis	Dose- dependent increase in fibrosis severity, with significant changes observed even at the lowest dose. [10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in bleomycin-induced pulmonary fibrosis and a typical experimental workflow.

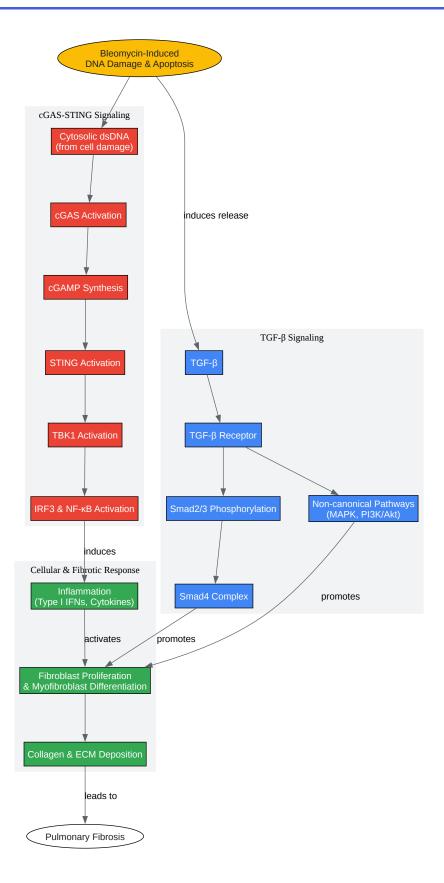




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Caption: Experimental workflow for bleomycin-induced pulmonary fibrosis in mice.





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Caption: Key signaling pathways in bleomycin-induced pulmonary fibrosis.



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